molecular formula C15H16O4 B5833729 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate

Cat. No.: B5833729
M. Wt: 260.28 g/mol
InChI Key: UXQLTJLWXBESNS-UHFFFAOYSA-N
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Description

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate is a chemical compound belonging to the class of coumarins. Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its chromen-2-one core structure, substituted with ethyl, methyl, and propanoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, with additional steps for solvent recovery and waste management to ensure environmental compliance .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-oxo-2H-chromen-7-yl acetate
  • 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
  • 4-methyl-2-oxo-2H-chromen-7-yl propanoate

Uniqueness

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial use .

Properties

IUPAC Name

(6-ethyl-4-methyl-2-oxochromen-7-yl) propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-4-10-7-11-9(3)6-15(17)19-13(11)8-12(10)18-14(16)5-2/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQLTJLWXBESNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)CC)OC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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